
Huperzine A
Vue d'ensemble
Description
La Huperzine A est un composé alcaloïde sesquiterpénique naturel trouvé dans la fougère Huperzia serrata et d'autres espèces d'Huperzia . Elle est utilisée en médecine traditionnelle chinoise depuis des siècles et a suscité un intérêt pour ses effets thérapeutiques potentiels, notamment dans le traitement de maladies neurologiques telles que la maladie d'Alzheimer .
Mécanisme D'action
Huperzine A, also known as (-)-huperzine A, is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata . It has been used in traditional Chinese medicine for centuries and is currently being investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer’s disease .
Target of Action
The primary target of this compound is the enzyme acetylcholinesterase (AChE) . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . By inhibiting AChE, this compound effectively increases the levels of acetylcholine in the brain .
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The increased levels of acetylcholine resulting from the inhibition of AChE can affect several biochemical pathways. For instance, acetylcholine is known to play a role in the modulation of dopamine in areas of the brain responsible for learning, memory, and executive functions, namely the hippocampus and medial prefrontal cortex . Furthermore, this compound may treat diabetic retinopathy via key target HSP27 and apoptosis-related pathways .
Pharmacokinetics
Following oral administration, this compound starts to appear in the plasma at 5—10 min, and reaches peak concentrations with a Cmax of 2.59±0.37 ng/ml at 58.33±3.89 min . The area under the plasma vs time curve (AUC) for this compound were found to be 1986.96± 164.57 μg/1-min and 2450.34±233.32 μg/1-min, respectively . The pharmacokinetics of this compound conform to a two-compartmental open model .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels lead to improved cognitive function . This compound has been found to have antioxidant and neuroprotective properties , and it may enhance memory and boost overall cognition .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications, the individual’s overall health status, and genetic factors can all impact the efficacy and stability of this compound
Analyse Biochimique
Biochemical Properties
Huperzine A is known to interact with various enzymes, proteins, and other biomolecules. It is a potent inhibitor of the enzyme acetylcholinesterase . This inhibition enhances the levels of acetylcholine, a neurotransmitter crucial for memory retention and cognitive function . This compound also interacts with protein kinase C (PKC) and the Wnt signaling pathway, playing a role in the non-amyloidogenic processing of amyloid precursor protein (APP) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it enhances learning and memory by augmenting the levels of acetylcholine, which in turn augments NGF/BDNF and M1mAChR mediated sAPPα levels, providing neuroprotection .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits acetylcholinesterase, thereby maintaining higher levels of acetylcholine in the brain . It also reverses PKC- and Wnt-inhibitor-induced inhibition of non-amyloidogenic processing of APP, paralleled by an inactivation of GSK-3 and a reversal of the level of β-catenin .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to significantly attenuate anxiety-like behavior, as well as augment motor and cognitive functions in laboratory settings . It also decreases demyelination and axonal injury .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of this compound have been shown to effectively improve cognitive dysfunction, reduce neuroinflammation, enhance neuroprotection by increasing cortical inhibition, and play a role in various animal models of neurological diseases .
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a role in the tropane, piperidine and pyridine alkaloid biosynthesis pathways . It also interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It effectively crosses the blood-brain barrier, acting as a mixed-competitive, reversible, and selective acetylcholinesterase inhibitor .
Subcellular Localization
Given its ability to cross the blood-brain barrier and its interactions with various enzymes and signaling pathways, it is likely that this compound localizes to specific compartments or organelles within the cell where these components are present .
Méthodes De Préparation
La Huperzine A peut être extraite de la plante Huperzia serrata ou synthétisée en laboratoire. Le processus d'extraction consiste à isoler le composé de la matière végétale à l'aide de solvants et de techniques de purification . Les voies de synthèse de la this compound impliquent des réactions organiques complexes, y compris l'utilisation d'imines acétales de p-diméthylaminobenzaldéhyde-huperzine A et d'autres dérivés . Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté grâce à des procédés de génie chimique avancés .
Analyse Des Réactions Chimiques
La Huperzine A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les oxydants, les réducteurs et les nucléophiles . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la this compound peut conduire à la formation de différents dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
La this compound a été largement étudiée pour ses applications thérapeutiques potentielles. En chimie, elle est utilisée comme composé modèle pour étudier les alcaloïdes sesquiterpéniques et leurs dérivés . En biologie et en médecine, la this compound est étudiée pour ses effets neuroprotecteurs et son utilisation potentielle dans le traitement de la maladie d'Alzheimer, de la myasthénie grave et d'autres troubles neurodégénératifs . Elle agit comme un inhibiteur de l'acétylcholinestérase, augmentant les niveaux d'acétylcholine dans le cerveau et améliorant la fonction cognitive . De plus, la this compound s'est avérée prometteuse pour améliorer la mémoire et l'apprentissage chez les modèles animaux et les humains .
Mécanisme d'action
La this compound exerce ses effets principalement en inhibant l'enzyme acétylcholinestérase, qui décompose le neurotransmetteur acétylcholine . En inhibant cette enzyme, la this compound augmente les niveaux d'acétylcholine dans le cerveau, conduisant à une amélioration de la fonction cognitive . Elle agit également comme un antagoniste du récepteur NMDA, offrant des effets neuroprotecteurs supplémentaires . Les cibles moléculaires et les voies impliquées dans son mécanisme d'action comprennent le système cholinergique et la neurotransmission glutamatergique .
Applications De Recherche Scientifique
Huperzine A has been extensively studied for its potential therapeutic applications. In chemistry, it is used as a model compound for studying sesquiterpene alkaloids and their derivatives . In biology and medicine, this compound is investigated for its neuroprotective effects and potential use in treating Alzheimer’s disease, myasthenia gravis, and other neurodegenerative disorders . It acts as an acetylcholinesterase inhibitor, increasing levels of acetylcholine in the brain and improving cognitive function . Additionally, this compound has shown promise in enhancing memory and learning in animal models and humans .
Comparaison Avec Des Composés Similaires
La Huperzine A est unique parmi les inhibiteurs de l'acétylcholinestérase en raison de son origine naturelle et de sa structure chimique spécifique . Des composés similaires comprennent la galantamine et le donépézil, qui sont également utilisés pour traiter la maladie d'Alzheimer . La this compound a montré un profil de sécurité plus favorable et une meilleure tolérance dans les études cliniques . D'autres composés similaires dérivés d'espèces d'Huperzia comprennent le serrat-14-en-3β,21α,29-triol et la 5,5'-dihydroxy-2',4'-diméthoxyflavone-7-O-β-d-(6''-O-Z-p-coumaroyl)-glucopyranoside .
Propriétés
IUPAC Name |
(1R,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/b11-3+/t10-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJBHWIHUMBLCN-YQEJDHNASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H]2CC3=C([C@]1(CC(=C2)C)N)C=CC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046038 | |
| Record name | Huperzine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Huperzine A has been found to be an inhibitor of the enzyme acetylcholinesterase. This is the same mechanism of action of pharmaceutical drugs such as [galantamine] and [donepezil] used to treat Alzheimer's disease. | |
| Record name | Huperzine A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04864 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
102518-79-6, 120786-18-7 | |
| Record name | Huperzine A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102518-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Huperzine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102518796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Huperzine A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04864 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Huperzine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,9-Methanocycloocta[b]pyridin-2(1H)-one, 5-amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-, (5R,9R,11E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (�±)-Huperzine A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HUPERZINE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0111871I23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
217-219 °C | |
| Record name | Huperzine A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04864 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Huperzine A exert its effects in the brain?
A1: [, , , ] this compound acts as a potent, reversible, and selective inhibitor of acetylcholinesterase (AChE) [, , , ]. AChE is an enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the levels of ACh available, enhancing cholinergic neurotransmission. This is particularly relevant in AD, where a decline in ACh levels is associated with cognitive impairment.
Q2: Besides AChE inhibition, are there other mechanisms contributing to this compound's neuroprotective effects?
A2: [, , ] Yes, research suggests that this compound's neuroprotective benefits extend beyond AChE inhibition. Studies indicate its potential to protect cells against oxidative stress, reduce amyloid-beta (Aβ) toxicity, and modulate inflammatory responses, all of which contribute to neuronal damage in AD [, , ].
Q3: What is the molecular formula and weight of this compound?
A3: this compound possesses the molecular formula C15H18N2O with a molecular weight of 242.32 g/mol.
Q4: Is there any information available regarding the spectroscopic data for this compound?
A4: While the provided research papers do not delve into detailed spectroscopic analysis, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed for structural elucidation and confirmation of this compound.
Q5: Has the stability of this compound been assessed under various conditions?
A5: [] While specific data on material compatibility isn't provided, studies highlight the importance of formulation strategies to enhance this compound's stability and bioavailability []. Factors like pH, temperature, and exposure to light can influence its degradation.
Q6: Does this compound exhibit any catalytic properties itself?
A6: this compound's primary mode of action is through the inhibition of the enzyme AChE. It doesn't possess intrinsic catalytic activities in the conventional sense.
Q7: Have computational methods been used to understand this compound's interactions?
A7: [, , ] Yes, molecular docking studies have provided insights into this compound's binding mode within the active site of AChE [, , ]. These computational approaches help visualize and quantify the interactions contributing to its inhibitory potency and selectivity.
Q8: How do structural modifications of this compound affect its activity?
A8: [, , ] Research on this compound analogs has demonstrated the importance of specific structural features for its activity. For example, the presence of the α-pyridone moiety and its spatial orientation are crucial for binding to the active site of AChE. Modifications to this region can significantly impact potency and selectivity [, , ].
Q9: What are some strategies to improve the stability or delivery of this compound?
A9: [, ] Researchers are exploring various formulation strategies, including encapsulation in biodegradable microspheres, to protect this compound from degradation and sustain its release [, ]. This is crucial for improving its bioavailability and therapeutic efficacy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S)-6-amino-2,2-dimethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B7782684.png)
![methyl 2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]acetate](/img/structure/B7782686.png)


![2-[3-(4-Bromophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid](/img/structure/B7782721.png)
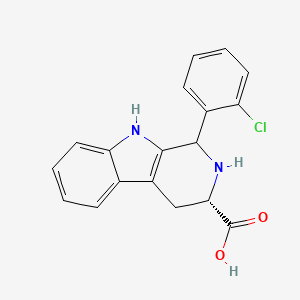
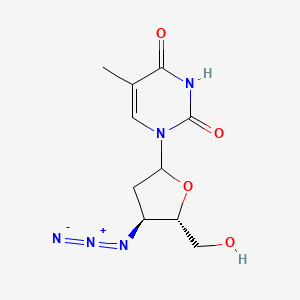
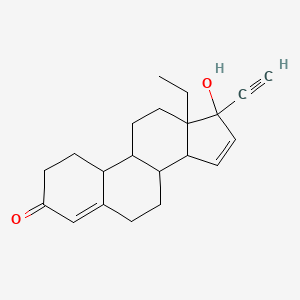
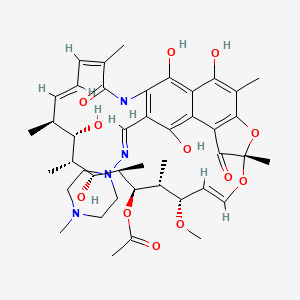
![sodium;(2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B7782757.png)
![(2S)-4-methylsulfanyl-2-[[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoic acid](/img/structure/B7782778.png)
![N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B7782787.png)
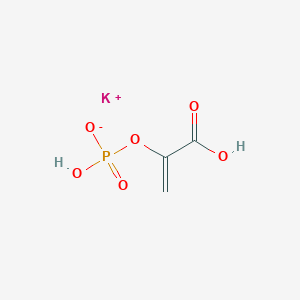
![(2S,3R,4R,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3S,5R,6S)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B7782803.png)
